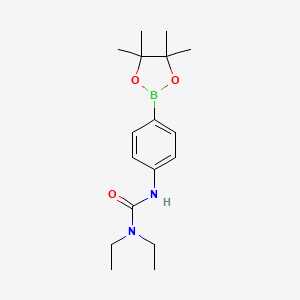

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874290-94-5

Cat. No.: VC2629527

Molecular Formula: C17H27BN2O3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874290-94-5 |

|---|---|

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.2 g/mol |

| IUPAC Name | 1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21) |

| Standard InChI Key | OEIVWKLPBDQFDR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC |

Introduction

Basic Identification and Chemical Properties

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound characterized by its unique combination of urea and boronate ester functional groups. The compound has been registered with CAS number 874290-94-5 and possesses a molecular formula of C₁₇H₂₇BN₂O₃, corresponding to a molecular weight of 318.2 g/mol . It exists as a solid substance with distinctive physical properties that contribute to its stability and utility in various applications.

Identification Data

The compound can be identified through various systematic nomenclature systems and identifiers, which are crucial for database searches and regulatory documentation. Table 1 presents the key identification parameters for this compound.

Table 1: Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 874290-94-5 |

| Molecular Formula | C₁₇H₂₇BN₂O₃ |

| Molecular Weight | 318.2 g/mol |

| IUPAC Name | 1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| InChI | InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18 |

| InChIKey | OEIVWKLPBDQFDR-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1 |

The compound is also known by several synonyms, including 4-(3-Diethylureido)phenylboronic acid pinacol ester and 3,3-DIETHYL-1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA .

Physical Properties

The physical properties of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are important for its handling, storage, and application in various chemical processes. These properties are summarized in Table 2.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 184-186°C |

| Boiling Point | 471.3°C |

| Density | 1.07 g/mL |

| Storage Condition | 2-8°C |

| Purity (Commercial) | 95-98% |

The compound has a relatively high melting point (184-186°C), which suggests significant molecular stability and strong intermolecular forces, likely due to hydrogen bonding through the urea moiety . The recommended storage temperature of 2-8°C indicates a need for controlled conditions to maintain stability over extended periods .

Structural Characteristics

Molecular Structure and Key Functional Groups

The molecule contains two primary functional groups that define its chemical behavior and potential applications:

-

Urea Moiety: The 1,1-diethylurea group consists of a carbonyl (C=O) connected to two nitrogen atoms, one of which bears two ethyl substituents. This creates an interesting asymmetric pattern of hydrogen bonding capacity and electronic distribution. The urea group is known for its ability to form hydrogen bonds, making it valuable in supramolecular chemistry and protein interactions .

-

Boronate Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (pinacol boronate ester) attached to the para position of the phenyl ring represents a protected form of a boronic acid. This functional group is central to the compound's utility in synthetic organic chemistry, particularly in cross-coupling reactions .

The phenyl ring serves as a rigid linker between these two functional groups, providing a specific spatial arrangement that may be important for certain applications.

Comparison with Related Compounds

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea shares structural features with several related compounds. One close analog is 1,1-Diethyl-3-phenylurea (CAS: 1014-72-8), which lacks the boronate ester group . This simpler compound has been more extensively studied and serves as a reference point for understanding the properties conferred by the boronate functionality.

Another related compound is the positional isomer 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-99-4), where the boronate group is at the meta position rather than the para position of the phenyl ring . Such positional isomers often exhibit different physicochemical properties and biological activities due to altered spatial arrangements of the functional groups.

Synthesis and Production

Synthetic Routes

While the search results don't provide specific synthetic routes for 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, the synthesis likely follows established methods for preparing aryl boronate esters and urea derivatives.

A probable synthetic approach would involve:

-

Starting with 4-bromophenyl isocyanate or 4-bromoaniline

-

Formation of the urea moiety through reaction with diethylamine

-

Introduction of the boronate ester group via palladium-catalyzed borylation

Alternatively, the synthesis might involve the Miyaura borylation reaction, which involves coupling aromatic halides with diboronic acid reagents such as bis(pinacolato)diboron (B₂pin₂) . This method provides a straightforward approach to introducing the boronate ester functionality.

Applications and Uses

Role in Organic Synthesis

The primary application of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea lies in organic synthesis, particularly as an intermediate in cross-coupling reactions. The boronate ester functionality enables Suzuki-Miyaura coupling, one of the most widely used methods for forming carbon-carbon bonds in complex organic molecule synthesis .

This coupling reaction is especially valuable in the synthesis of:

-

Pharmaceutically active compounds

-

Agrochemicals

-

Advanced materials

-

Complex natural product analogs

The urea functionality provides additional reactivity sites that can be leveraged in subsequent transformations, making this compound a versatile building block in multi-step syntheses.

Chemical Reactivity and Stability

Boronate Ester Chemistry

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety serves as a protected form of a boronic acid. This protection is essential for:

-

Enhancing stability during storage and handling

-

Providing controlled reactivity in synthetic applications

-

Improving solubility in organic solvents

Under appropriate conditions, the boronate ester can undergo various transformations:

-

Hydrolysis to the corresponding boronic acid

-

Oxidation to the phenol derivative

-

Transesterification with other diols

-

Cross-coupling reactions (Suzuki-Miyaura, Chan-Lam, etc.)

Urea Functionality

The urea group in 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea contributes to its chemical behavior through:

-

Hydrogen bonding capabilities through the N-H bond

-

Moderate basicity of the carbonyl oxygen

-

Potential for nucleophilic attack at the carbonyl carbon

The diethyl substitution on one of the nitrogen atoms influences the electronic properties of the urea group, affecting its reactivity and hydrogen bonding characteristics compared to unsubstituted or differently substituted urea derivatives.

Structure-Activity Relationships

Understanding the relationship between the structure of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea and its properties is essential for optimizing its applications in both synthesis and potential biological contexts.

Influence of Functional Groups

Each structural component contributes specific properties:

-

Phenyl Ring: Provides rigidity, planarity, and a specific spatial arrangement of the functional groups.

-

Boronate Ester: Enables cross-coupling reactions and introduces a potential site for reversible covalent bond formation with nucleophilic biological targets.

-

Urea Moiety: Contributes hydrogen bonding capability and potential for interaction with biological targets such as enzyme active sites.

-

Diethyl Substituents: Influence solubility, lipophilicity, and the electronic properties of the urea nitrogen, potentially affecting how the molecule interacts with biological systems .

Positional Isomers

The position of the boronate ester group on the phenyl ring (para in this case) may significantly impact the compound's properties compared to its meta isomer (CAS: 874298-99-4) . These differences could include:

-

Altered dipole moment

-

Different crystal packing arrangements

-

Varied reactivity in coupling reactions

-

Modified biological activity profiles, if applicable

Future Research Directions

Based on the structural features and known applications of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, several promising research directions emerge:

Synthetic Applications

Further exploration of this compound in complex molecule synthesis could yield valuable insights, particularly in:

-

Development of novel cross-coupling methodologies under mild conditions

-

Application in challenging sterically hindered coupling partners

-

Use in sequential one-pot multi-step transformations

-

Exploration as a scaffold for diversity-oriented synthesis

Medicinal Chemistry Investigations

The unique combination of the urea and boronate ester functionalities warrants investigation in medicinal chemistry contexts:

-

Screening against various enzyme targets, particularly those with nucleophilic active site residues

-

Evaluation as potential modulators of protein-protein interactions

-

Development of boron-containing enzyme inhibitors

-

Exploration of structure-activity relationships through systematic modification of the core structure

Material Science Applications

The compound's structural features might also find applications in material science:

-

Development of sensor materials for carbohydrate detection

-

Creation of self-assembling supramolecular architectures through hydrogen bonding

-

Design of new polymeric materials incorporating boronate linkages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume